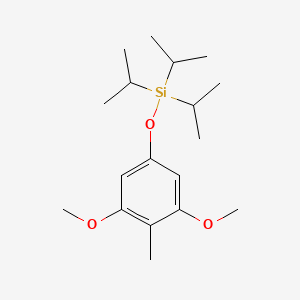
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group substituted with dimethoxy and methyl groups, attached to a silicon atom bonded to three isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane typically involves the reaction of 3,5-dimethoxy-4-methylphenol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the product using techniques like distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of silicon-based molecules with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which (3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can participate in hydrogen bonding and other interactions, while the silicon atom can form stable bonds with various substrates. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Dimethoxy-4-propan-2-yl-phenyl)methanol: Similar structure but with a hydroxyl group instead of a silane group.
(3,5-Dichlorophenyl)methoxy-tri(propan-2-yl)silane: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane is unique due to the combination of its phenoxy and silane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
831171-37-0 |
|---|---|
Fórmula molecular |
C18H32O3Si |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(3,5-dimethoxy-4-methylphenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C18H32O3Si/c1-12(2)22(13(3)4,14(5)6)21-16-10-17(19-8)15(7)18(11-16)20-9/h10-14H,1-9H3 |
Clave InChI |
QROCNAGZCIBYCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1OC)O[Si](C(C)C)(C(C)C)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)

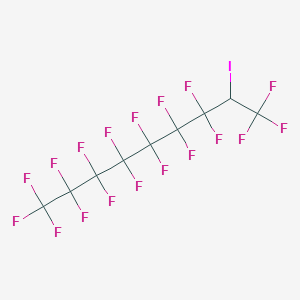
![Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate](/img/structure/B14193869.png)
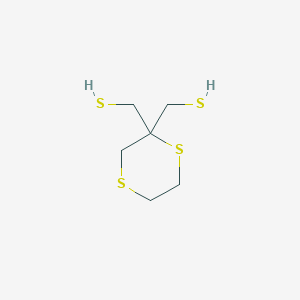
![1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14193880.png)
![Propanamide,N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-,(2R)-](/img/structure/B14193881.png)
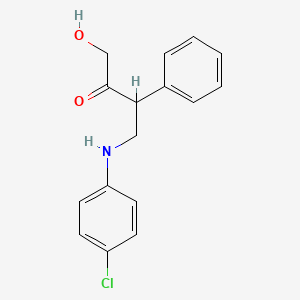
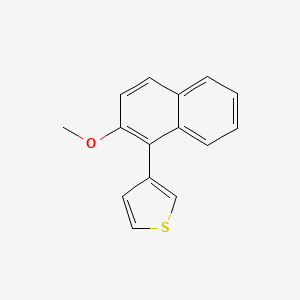
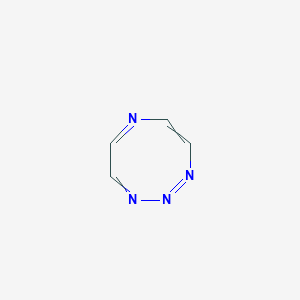
![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)

